N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide
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Description
Synthesis Analysis
Synthesis of similar compounds involves nucleophilic displacement reactions, where halogenated precursors are used to introduce fluorine atoms into the compound structure, demonstrating the feasibility of such methods for complex molecule synthesis (Katoch-Rouse & Horti, 2003). For instance, electrophilic fluorination of a trimethylstannyl precursor has been employed for synthesizing compounds with high specific radioactivity, indicating potential for detailed molecular imaging studies (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide often includes complex arrangements that can be elucidated using techniques such as X-ray diffraction. These studies reveal the conformational details and spatial arrangement of atoms within the molecule, essential for understanding its interaction with biological targets (Anitha et al., 2020).
Chemical Reactions and Properties
Fluorinated compounds undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, contributing to their wide range of applications in medicinal chemistry and material science. The presence of a fluorine atom significantly alters the chemical behavior of these compounds, affecting their reactivity and stability (van Niel et al., 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds, including solubility, melting point, and boiling point, are crucial for their application in various fields. The introduction of fluorine atoms often enhances the lipophilicity of the compound, which can be advantageous in drug design to improve membrane permeability (Yang et al., 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the versatility of fluorinated compounds in synthetic chemistry and pharmaceutical applications. For example, fluorination can increase the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation and facilitating further chemical transformations (Kolhatkar et al., 2003).
Scientific Research Applications
Novel Small Molecule Agonists
Discovery and Development : N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide derivatives have been identified as novel small molecule agonists for various receptors, including the motilin receptor. These compounds demonstrate significant activity in enhancing neuronal-mediated contractions of gastric tissues, suggesting potential applications in gastroenterology. For example, GSK962040, a derivative, exhibits potent agonist activity and a promising pharmacokinetic profile, supporting its further development for gastrointestinal motility disorders (S. Westaway et al., 2009).
Antimycobacterial Applications
Spiro-Piperidin-4-Ones : Research into spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides, has revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis. Compounds like 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one showed potent antimycobacterial activity, highlighting the potential of N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide derivatives in treating tuberculosis and related diseases (R. Kumar et al., 2008).
Receptor Binding and Agonist Activity
Serotonin Receptor Agonists : Derivatives of N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide have been explored for their binding affinity and agonist activity at 5-HT1A receptors. Compounds with modifications, such as the incorporation of fluorine atoms, have shown enhanced and long-lasting agonist activity, indicating potential applications in developing antidepressants and anxiolytics (B. Vacher et al., 1999).
Imaging and Diagnostic Applications
PET Imaging : N-(3-fluorophenyl)-2-piperidin-1-ylnicotinamide derivatives have been utilized in positron emission tomography (PET) imaging studies, particularly for targeting serotonin 1A receptors. These studies offer insights into the distribution and density of these receptors in the human brain, which is critical for understanding and diagnosing various neurological conditions (J. Choi et al., 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-piperidin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-13-6-4-7-14(12-13)20-17(22)15-8-5-9-19-16(15)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZJOQSBNMSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide |
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